molecular formula C5H7N3O3 B2701311 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol CAS No. 1026867-48-0

2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol

Cat. No.: B2701311
CAS No.: 1026867-48-0
M. Wt: 157.129
InChI Key: JWALXPWEBZKBBE-UHFFFAOYSA-N
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Description

2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by the presence of a nitro group at the 5-position of the pyrazole ring and an ethan-1-ol group attached to the 1-position of the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol typically involves the reaction of 5-nitro-1H-pyrazole with ethylene oxide or ethylene glycol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions may vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher efficiency and cost-effectiveness, including the use of continuous flow reactors and advanced purification techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other pyrazole derivatives and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Used in the development of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-(4-nitro-1H-pyrazol-1-yl)ethan-1-ol: Similar structure with the nitro group at the 4-position instead of the 5-position.

    2-(5-amino-1H-pyrazol-1-yl)ethan-1-ol: Similar structure with an amino group instead of a nitro group.

    2-(5-nitro-1H-imidazol-1-yl)ethan-1-ol: Similar structure with an imidazole ring instead of a pyrazole ring.

Uniqueness

2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol is unique due to the specific positioning of the nitro group on the pyrazole ring and the presence of the ethan-1-ol group. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .

Biological Activity

2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol is a pyrazole derivative that has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound's unique structure, characterized by the presence of a nitro group at the 5-position of the pyrazole ring, contributes to its distinctive reactivity and biological effects.

The molecular formula of this compound is C5_5H7_7N3_3O3_3. Its structure can be represented by the following SMILES notation: C1=C(N(N=C1)CCO)[N+](=O)[O-] . The compound can undergo various chemical reactions, including oxidation of the hydroxyl group, which may affect its biological activity .

Target of Action

Similar compounds have been shown to interact with various enzymes and receptors in biological systems. The nitro group in this compound may facilitate binding to specific targets, altering normal cellular functions .

Mode of Action

The interaction with biomolecules can lead to significant downstream effects on cellular signaling pathways, gene expression, and metabolic processes. For instance, pyrazole derivatives are known to exert their effects through enzyme inhibition or activation .

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit antimicrobial properties. For example, compounds with similar structures have shown efficacy against various bacterial strains, including E. coli and S. aureus . The presence of functional groups such as amides enhances this activity.

Anti-inflammatory Activity

This compound has been studied for its anti-inflammatory potential. In laboratory settings, pyrazole derivatives have demonstrated significant inhibition of inflammatory responses comparable to established anti-inflammatory agents like indomethacin .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Studies have highlighted that pyrazole-containing compounds can inhibit the growth of various cancer cell lines, including breast cancer (MCF7), lung cancer (A549), and others . The following table summarizes some relevant findings regarding its anticancer activity:

Study Cell Line IC50 (µM) Activity
Bouabdallah et al.Hep-23.25 mg/mLSignificant cytotoxic potential
Wei et al.A54926Growth inhibition
Zheng et al.A5490.28Induced apoptosis

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its bioavailability and therapeutic efficacy. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in determining how effectively the compound can exert its biological effects .

Case Studies

Several studies have focused on the synthesis and evaluation of pyrazole derivatives for their biological activities:

  • Anticancer Evaluation : A study by Xia et al. demonstrated that certain pyrazole derivatives exhibited significant apoptosis induction in MCF7 cells with IC50 values ranging from 49.85 µM .
  • Anti-inflammatory Assessment : Compounds derived from pyrazoles were tested for their ability to reduce carrageenan-induced edema in animal models, showing promising results comparable to standard treatments .
  • Antimicrobial Studies : A series of synthesized pyrazoles were evaluated against multiple bacterial strains, revealing strong antibacterial activity linked to specific structural features .

Properties

IUPAC Name

2-(5-nitropyrazol-1-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O3/c9-4-3-7-5(8(10)11)1-2-6-7/h1-2,9H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWALXPWEBZKBBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)CCO)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026867-48-0
Record name 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol
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